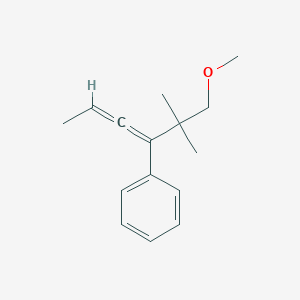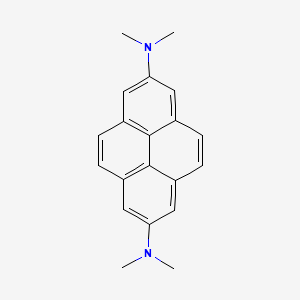
1H-Pyrrole, 3-methyl-2-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 3-methyl-2-(1-methylethyl)- is a heterocyclic organic compound with the molecular formula C8H13N It is a derivative of pyrrole, characterized by a methyl group at the third position and an isopropyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of saturated pyrrole derivatives.
Substitution: Formation of halogenated or alkylated pyrrole derivatives.
科学的研究の応用
1H-Pyrrole, 3-methyl-2-(1-methylethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to biological effects .
類似化合物との比較
3-Methylpyrrole: Similar structure but lacks the isopropyl group.
2,5-Dimethylpyrrole: Contains two methyl groups at positions 2 and 5.
1H-Pyrrole, 2-methyl-: Methyl group at the second position.
Uniqueness: 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- is unique due to the presence of both a methyl and an isopropyl group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
75145-98-1 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.20 g/mol |
IUPAC名 |
3-methyl-2-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6(2)8-7(3)4-5-9-8/h4-6,9H,1-3H3 |
InChIキー |
CQDMZZGWCIYVNH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


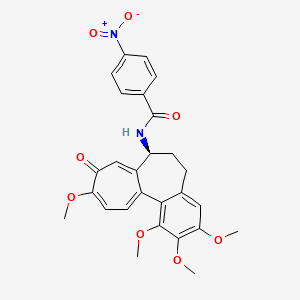

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
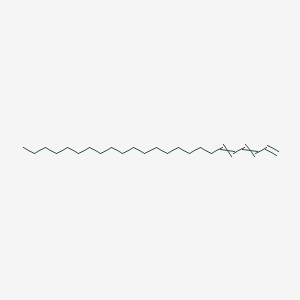
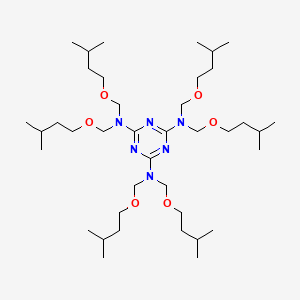
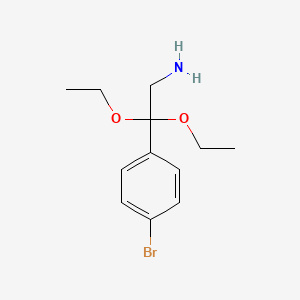

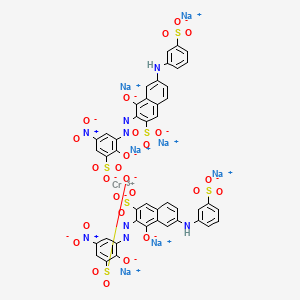

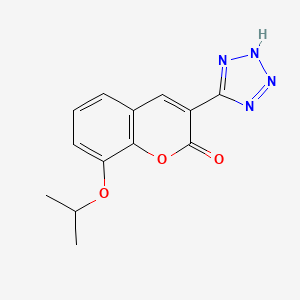
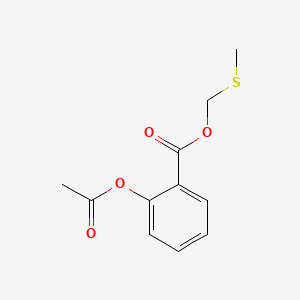
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)
